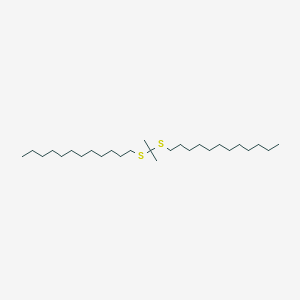
1,1'-(Isopropylidene)bis(thio)bisdodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Isopropylidene)bis(thio)bisdodecane is an organic sulfur compound. It is known for its unique chemical structure, which includes two dodecane chains connected by a central isopropylidene group with sulfur atoms. This compound is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Isopropylidene)bis(thio)bisdodecane typically involves the reaction of dodecane thiol with acetone under controlled conditions. The reaction is catalyzed by an acid or base, which facilitates the formation of the isopropylidene bridge between the two dodecane chains. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 1,1’-(Isopropylidene)bis(thio)bisdodecane involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using distillation or other separation techniques to isolate the desired compound. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Isopropylidene)bis(thio)bisdodecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydrogen atoms on the dodecane chains can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, or other oxidizing agents are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or other reducing agents are used for reduction reactions.
Substitution Reactions: Halogens, alkylating agents, or other electrophiles are used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1,1’-(Isopropylidene)bis(thio)bisdodecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Isopropylidene)bis(thio)bisdodecane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with other molecules, affecting their structure and function. The compound can also undergo redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Isopropylidene)bis(thio)bishexane
- 1,1’-(Isopropylidene)bis(thio)bisdecane
Uniqueness
1,1’-(Isopropylidene)bis(thio)bisdodecane is unique due to its longer dodecane chains, which provide distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
84787-75-7 |
|---|---|
Molecular Formula |
C27H56S2 |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
1-(2-dodecylsulfanylpropan-2-ylsulfanyl)dodecane |
InChI |
InChI=1S/C27H56S2/c1-5-7-9-11-13-15-17-19-21-23-25-28-27(3,4)29-26-24-22-20-18-16-14-12-10-8-6-2/h5-26H2,1-4H3 |
InChI Key |
NXGADXVDCYRGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(C)(C)SCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


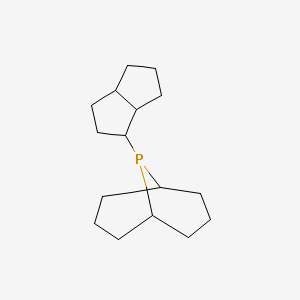
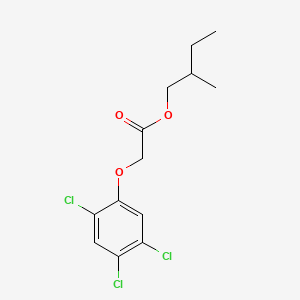
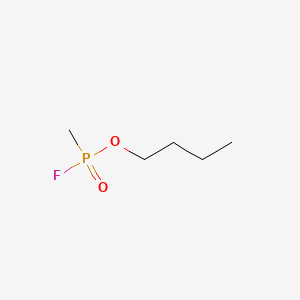
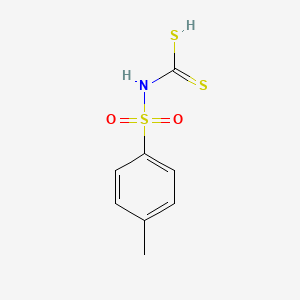
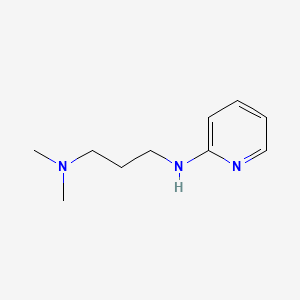
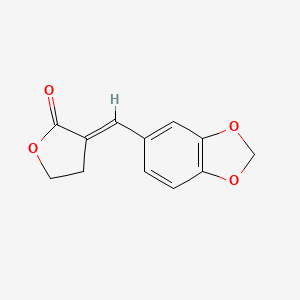
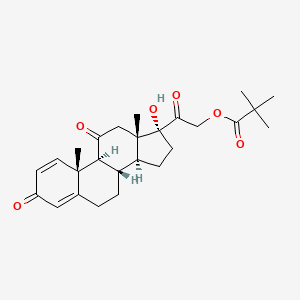
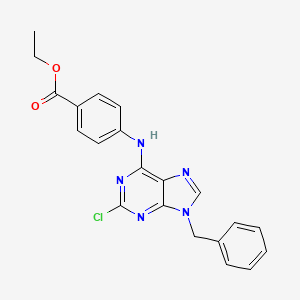
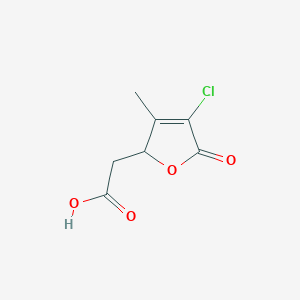
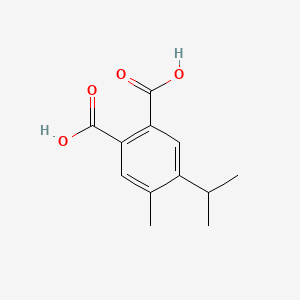
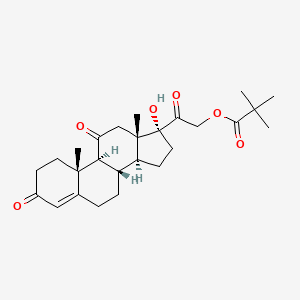
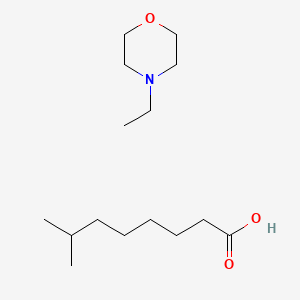
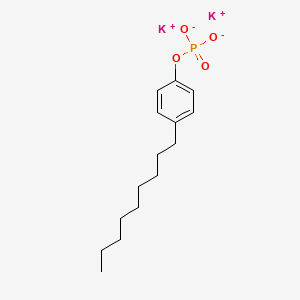
![4-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12670075.png)
